molecular formula C16H15N3O3S B14936651 1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone

1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone

Cat. No.: B14936651
M. Wt: 329.4 g/mol
InChI Key: LZONAZYOQZLCPS-UHFFFAOYSA-N
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Description

1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries. This compound, in particular, has unique properties that make it valuable in various scientific research fields.

Preparation Methods

The synthesis of 1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone typically involves the coupling of benzotriazole with a suitable phenylmethanone derivative. One common method involves the use of Grignard reagents, where the benzotriazole derivative is reacted with a phenylmethanone derivative in the presence of a catalyst such as zinc bromide . The reaction conditions often include a controlled temperature and the use of solvents like tetrahydrofuran (THF).

Industrial production methods for benzotriazole derivatives generally involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, hydroxylamines, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified benzotriazole derivatives and substituted phenylmethanones .

Comparison with Similar Compounds

Similar compounds to 1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone include other benzotriazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to other benzotriazole derivatives .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

benzotriazol-1-yl-(2-propylsulfonylphenyl)methanone

InChI

InChI=1S/C16H15N3O3S/c1-2-11-23(21,22)15-10-6-3-7-12(15)16(20)19-14-9-5-4-8-13(14)17-18-19/h3-10H,2,11H2,1H3

InChI Key

LZONAZYOQZLCPS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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